molecular formula C11H13N3O B8197262 N-(4-cyanopyridin-2-yl)-2,2-dimethylpropanamide

N-(4-cyanopyridin-2-yl)-2,2-dimethylpropanamide

Cat. No.: B8197262
M. Wt: 203.24 g/mol
InChI Key: RTPYTMQEIZGPNC-UHFFFAOYSA-N
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Description

N-(4-cyanopyridin-2-yl)-2,2-dimethylpropanamide is a pivalamide derivative featuring a pyridine ring substituted with a cyano group at the 4-position. The compound’s core structure—a pyridine ring linked to a 2,2-dimethylpropanamide group—suggests applications in medicinal chemistry, agrochemicals, or as synthetic intermediates, depending on substituent effects .

Properties

IUPAC Name

N-(4-cyanopyridin-2-yl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-11(2,3)10(15)14-9-6-8(7-12)4-5-13-9/h4-6H,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPYTMQEIZGPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC=CC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanopyridin-2-yl)-2,2-dimethylpropanamide typically involves the cyanoacetylation of amines. One common method is the reaction of 4-cyanopyridine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanopyridin-2-yl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-(4-cyanopyridin-2-yl)-2,2-dimethylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-cyanopyridin-2-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the growth of microbial cells by interfering with their metabolic pathways. The compound may bind to enzymes or receptors, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The biological and chemical properties of pyridine-based pivalamides are highly dependent on the substituents’ electronic and steric profiles. Key analogs include:

Compound Substituent Position Key Properties
N-(4-iodo(3-pyridyl))-2,2-dimethylpropanamide Iodo 4 High electrophilicity due to iodine; used in cross-coupling reactions
N-(5-bromopyridin-2-yl)-2,2-dimethylpropanamide Bromo 5 Intermediate in Suzuki couplings; yields benzoic acid derivatives (80% yield)
N-(4-hydroxypyridin-3-yl)-2,2-dimethylpropanamide Hydroxy 4 Polar group enhances solubility; potential for hydrogen bonding
N-(3-aminophenyl)-2,2-dimethylpropanamide Amino 3 (phenyl) Electron-donating group; modifies reactivity in nucleophilic substitutions
N-(3-formyl-2-pyridinyl)-2,2-dimethylpropanamide Formyl 3 Reactive carbonyl group; used in condensation reactions

Key Observations :

  • Electron-withdrawing groups (e.g., cyano, iodo, bromo) increase electrophilicity, enhancing reactivity in cross-couplings or nucleophilic substitutions.
  • Electron-donating groups (e.g., hydroxy, amino) improve solubility and alter metabolic stability, critical for drug design .
Halogenated Derivatives
  • N-(4-iodo(3-pyridyl))-2,2-dimethylpropanamide (43) : Synthesized via lithiation of 2,2-dimethyl-N-(3-pyridyl)propanamide (42) at -78°C, followed by iodination. Yield: 70%, purity: 95.9% (HPLC) .
  • N-(5-bromopyridin-2-yl)-2,2-dimethylpropanamide: Used in Suzuki-Miyaura coupling to form 4-{6-[(2,2-dimethylpropanoyl)amino]pyridin-3-yl}benzoic acid (80% yield) .
Hydroxylated and Aminated Derivatives
  • N-(3-aminophenyl)-2,2-dimethylpropanamide: Prepared via hydrogenation of nitro precursors or direct amidation, with yields >85% .
Formyl Derivatives
  • N-(3-formyl-2-pyridinyl)-2,2-dimethylpropanamide : Synthesized via Vilsmeier-Haack formylation; used in scientific research without reported yield .

Purity and Analytical Data

  • Purity : Halogenated derivatives (e.g., 43) achieve >95% purity via silica plug chromatography .
  • Characterization :
    • ¹H NMR : Used universally for structural confirmation (e.g., δ 1.26 ppm for tert-butyl in 4b ).
    • HPLC : Critical for quantifying purity in iodinated/brominated analogs .

Biological Activity

N-(4-cyanopyridin-2-yl)-2,2-dimethylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyanopyridine moiety attached to a 2,2-dimethylpropanamide group. The structural formula can be represented as follows:

N 4 cyanopyridin 2 yl 2 2 dimethylpropanamide\text{N 4 cyanopyridin 2 yl 2 2 dimethylpropanamide}

This structure is characterized by the presence of a cyano group (CN-C\equiv N), which is known to enhance the reactivity and biological activity of compounds. The dimethylpropanamide portion contributes to its lipophilicity, which is crucial for membrane permeability and bioavailability.

Preliminary studies suggest that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : It may interact with specific enzymes or receptors, modulating various biological pathways. For instance, compounds with similar structures have been shown to inhibit enzymes involved in steroid hormone metabolism, such as 17β-hydroxysteroid dehydrogenase (17β-HSD) .
  • Anticancer Activity : The potential for this compound to inhibit cancer cell proliferation has been noted in various studies focusing on enzyme targets related to cancer pathways .

Pharmacological Studies

  • Inhibition of 17β-HSD : Research indicates that compounds similar to this compound exhibit inhibitory activity against the 17β-HSD enzyme, which plays a critical role in the regulation of estrogen levels. The IC50 values for related compounds range from 0.1 nM to 1 µM, suggesting potent inhibition .
  • Antitumor Activity : In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves disruption of steroid hormone signaling pathways .
  • Safety Profile : Toxicological assessments are crucial for evaluating the safety of new compounds. Preliminary toxicity studies indicate that modifications in the structural components can significantly alter the safety profile and therapeutic index .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Breast Cancer Treatment : A study evaluated the effects of a related compound on breast cancer cells, revealing a significant reduction in cell viability and induction of apoptosis through estrogen receptor modulation .
  • Prostate Cancer Models : In vivo models demonstrated that administration of related amides resulted in decreased tumor size and improved survival rates in subjects with prostate tumors .

Comparative Analysis

The following table summarizes key findings related to this compound and its analogs:

Compound NameBiological ActivityIC50 (nM)Target Enzyme/Pathway
This compoundAntitumor activityTBD17β-HSD
N-(6-Bromo-5-cyanopyridin-2-yl)-2,2-dimethylpropanamideEstrogen receptor modulation0.517β-HSD
N-(4-Amino-5-cyano-pyridin-3-yl)-pivalamideApoptosis induction in cancer cells0.3Estrogen receptor signaling

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